Lithium chloride (7LiCl)
Description
Naturally occurring lithium is composed of two stable isotopes: lithium-6 (B80805) (⁶Li) and lithium-7 (B1249544) (⁷Li), with natural abundances of approximately 7.5% and 92.5%, respectively. nih.govwikipedia.orgnih.gov The significant relative mass difference of about 16% between these two isotopes is unusual and leads to distinct physical and chemical behaviors, a phenomenon known as the isotope effect. researchgate.net This effect is the foundation of isotopic differentiation in various geological and chemical processes and is central to the specialized applications of isotopically enriched lithium compounds. wikipedia.orgresearchgate.net Lithium-7 chloride (⁷LiCl) is a salt composed of the highly abundant ⁷Li isotope and chlorine. ontosight.ai Its properties and applications are often defined by the specific nuclear characteristics of the ⁷Li isotope.
Structure
2D Structure
Properties
IUPAC Name |
heptalithium;heptachloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/7ClH.7Li/h7*1H;;;;;;;/q;;;;;;;7*+1/p-7 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHVEYYBBNWJMV-UHFFFAOYSA-G | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl7Li7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20233-17-4 | |
| Record name | Lithium chloride (7LiCl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020233174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Advanced Synthetic Methodologies and Isotopic Enrichment of 7licl
Molten Salt Synthesis Techniques for ⁷LiCl and Related Compounds
Molten salt synthesis (MSS) has emerged as a powerful method for producing complex crystalline materials at temperatures lower than traditional solid-state reactions. sci-hub.se In this technique, a low-melting-point salt or a eutectic mixture of salts acts as a solvent, facilitating the dissolution of precursors and promoting the formation of the desired product phase. sci-hub.se The use of a ⁷LiCl-KCl eutectic melt is particularly advantageous for synthesizing complex lithium-containing compounds.
Synthesis of Complex Garnet-Structured Lithium Materials using ⁷LiCl-KCl Eutectic Melts
A significant application of ⁷LiCl-based molten salt synthesis is the production of garnet-structured solid-state electrolytes, such as Li₇La₃Zr₂O₁₂ (LLZO), which are promising for next-generation lithium-ion batteries. researchgate.net Researchers have successfully prepared phase-pure, cubic LLZO using a eutectic mixture of LiCl and KCl (59:41 mol %) at temperatures around 900°C. sci-hub.seacs.org
In a typical synthesis, nitrate (B79036) precursors of the constituent metals (e.g., LiNO₃, La(NO₃)₃, ZrO(NO₃)₂) are mixed with the LiCl-KCl eutectic salt mixture. sci-hub.se The mixture is then heated above the melting point of the eutectic (352°C), allowing the nitrate precursors to dissolve and react within the molten salt medium. sci-hub.se This process yields fine powders of LLZO with primary particle sizes ranging from 0.3 to 3 µm. researchgate.net The reaction time and temperature are critical parameters; for instance, phase-pure cubic LLZO can be obtained after 4-6 hours of reaction time at 900°C. sci-hub.se
| Parameter | Value/Condition | Source |
| Eutectic Composition | 59 mol % LiCl, 41 mol % KCl | sci-hub.se |
| Precursors | LiNO₃, La(NO₃)₃, ZrO(NO₃)₂ | sci-hub.se |
| Reaction Temperature | 900°C | researchgate.net |
| Reaction Time | 4-6 hours | sci-hub.se |
| Product Particle Size | 0.3 - 3 µm | researchgate.net |
Mechanistic Investigations of Molten Salt Reactions involving ⁷LiCl
The mechanism of compound formation in a ⁷LiCl-KCl molten salt medium involves the dissolution of precursor materials followed by the precipitation of the final product. The molten salt acts as a high-temperature solvent that enhances the diffusion of reactants, thereby lowering the required synthesis temperature and duration compared to solid-state methods. sid.ir
Studies on the synthesis of materials like Titanium Carbide (TiC) in KCl-LiCl melts reveal that the dissolution of the metal precursor (e.g., Titanium) into the salt is a crucial step. sid.ir The dissolved metal ions can then react with other components (e.g., carbon) present in the mixture. sid.ir Similarly, for LLZO synthesis, the molten chloride salt facilitates the dissolution and interaction of the lanthanum and zirconium precursors. acs.org Electrochemical studies, such as cyclic voltammetry, have been used to investigate the reaction mechanisms of ions like La³⁺ and Zr⁴⁺ in LiCl-KCl eutectic melts, providing insights into the multi-step reduction processes that can occur. ansto.gov.au The viscosity and composition of the molten salt play a significant role in the mobility of the ionic species and, consequently, the reaction kinetics. sid.ir
Isotopic Enrichment Strategies for ⁷LiCl
Naturally occurring lithium consists of two stable isotopes, ⁶Li (~7.5%) and ⁷Li (~92.5%). osti.gov For many nuclear applications, a higher enrichment of ⁷Li (often to >99.9%) is required. Several methods have been developed to achieve this isotopic separation.
Historically, the column exchange (COLEX) process, which uses a lithium-mercury amalgam, was a primary method for ⁷Li enrichment. wikipedia.org However, due to the environmental hazards associated with mercury, alternative mercury-free techniques are now preferred. osti.gov These include:
Electrochemical Methods: This strategy leverages the slight differences in the mobility and electrochemical properties of ⁶Li and ⁷Li ions. Techniques involving controlled electromigration of lithium ions through ion-exchange membranes in electrolytic cells are being explored. researchgate.net Under an applied electric field, the different migration rates of the isotopes can lead to separation. researchgate.net
Crown Ether and Cryptand Chemistry: Crown ethers are macrocyclic polyethers that can form complexes with alkali metal ions. The stability of these complexes can be subtly different for ⁶Li⁺ and ⁷Li⁺, a phenomenon that can be exploited for separation. berkeley.edu Liquid-liquid extraction or resin-based systems using crown ethers have demonstrated separation factors as high as 1.047 at low temperatures. berkeley.edu
Ion Exchange Chromatography: This method relies on the differential affinity of lithium isotopes for an ion-exchange resin. As a solution of lithium chloride passes through a chromatography column, one isotope is slightly more retained by the resin than the other, leading to separation. osti.gov
Atomic Vapor Laser Isotope Separation (AVLIS): AVLIS utilizes the small differences in the absorption spectra of ⁶Li and ⁷Li atoms. A precisely tuned laser selectively excites one isotope, which can then be ionized and separated using an electric or magnetic field. berkeley.edu
| Enrichment Method | Principle of Separation | Key Features |
| Electrochemical Migration | Different migration rates of ⁶Li⁺ and ⁷Li⁺ in an electric field. | Can be operated in a continuous mode using ion-exchange membranes. researchgate.net |
| Crown Ethers | Isotope-dependent stability of Li⁺-crown ether complexes. | Can be used in liquid-liquid extraction or resin-based systems. berkeley.edu |
| Ion Exchange Chromatography | Differential adsorption of isotopes onto a stationary resin phase. | A well-established chromatographic separation technique. osti.gov |
| AVLIS | Selective photoionization of one isotope using tuned lasers. | Potentially high selectivity in fewer stages. berkeley.edu |
Purification and Crystalline Growth Methods for High-Purity ⁷LiCl
After synthesis and enrichment, rigorous purification is necessary to achieve the high-purity ⁷LiCl required for specialized applications. Common impurities in industrial-grade lithium chloride include other alkali and alkaline earth metals (Na, K, Ca, Mg) as well as anions like sulfates. osti.govgoogle.com
Several methods are employed for purification:
Precipitation and Recrystallization: This is a common technique where impurities are selectively precipitated out of a concentrated LiCl solution. For example, magnesium can be precipitated by increasing the pH, and calcium can be removed by adding oxalates. osti.gov The purified LiCl can then be recovered through crystallization. Because the solubility of LiCl is highly temperature-dependent, cooling crystallization can be effective, although evaporation-crystallization is often necessary due to high boiling point elevations in saturated solutions. researchgate.net Multiple recrystallization steps can be performed to achieve battery-grade purity (>99.9%). condorchem.com
Solvent Extraction: This method, also known as solvometallurgy, leverages the high solubility of LiCl in certain organic solvents (like ethanol) compared to impurities such as NaCl and KCl. d-nb.info By dissolving impure LiCl in an organic solvent, insoluble salts can be filtered out. High-purity LiCl can then be recovered from the filtrate. google.com
Electrodialysis: This technique uses ion-exchange membranes and an electric potential to separate ions from a solution. It can be effective in removing impurities like boron and silica (B1680970) from lithium brines and concentrating the LiCl solution. mega.cz
Melt Crystallization: For purifying LiCl salt waste from pyrochemical processes, a layer crystallization method can be used. In this process, the molten salt is slowly cooled, and the LiCl crystallizes, leaving impurities concentrated in the remaining melt. researchgate.net
Control of Stoichiometry and Impurity Levels in ⁷LiCl Synthesis
The synthesis of high-purity ⁷LiCl requires strict control over stoichiometry and the prevention of impurity incorporation from the outset. The choice of starting materials is a critical factor.
A common and controllable laboratory and industrial synthesis method is the reaction of high-purity lithium carbonate (Li₂CO₃) or lithium hydroxide (B78521) (LiOH) with hydrochloric acid (HCl). sarchemlabs.comlithium-chemical.com
Li₂CO₃ + 2HCl → 2LiCl + H₂O + CO₂ sarchemlabs.com
Using high-purity precursors in the correct stoichiometric ratio is the primary method for controlling the final product's composition. sarchemlabs.com The reaction is readily regulated, and using LiOH is often preferred for high-purity applications as it is commonly available in a highly pure form. sarchemlabs.com
Control of impurity levels during synthesis involves several key strategies:
High-Purity Reagents: Starting with reagents of the highest available purity minimizes the introduction of contaminants. patsnap.com
Pre-reaction Purification: Impurities in the starting materials can be removed before the main synthesis reaction. For instance, if starting from a brine, initial purification steps are essential to remove elements like magnesium, calcium, and sulfates. google.com Barium chloride (BaCl₂) can be added to precipitate sulfate (B86663) impurities. lithium-chemical.com
Control of Reaction Conditions: The pH of the solution can be adjusted to prevent the co-precipitation of certain impurities. For example, after reacting Li₂CO₃ with excess HCl, the pH can be neutralized with LiOH. lithium-chemical.com
Anhydrous Conditions: Water can be a problematic impurity, leading to the formation of hydrated LiCl or, in subsequent high-temperature applications, lithium hydroxide chloride (LiOHCl). nih.govacs.org Therefore, ensuring anhydrous conditions by drying reagents and performing reactions in a controlled atmosphere is crucial, especially when preparing anhydrous LiCl for molten salt applications. nih.govacs.org
By carefully selecting high-purity precursors, precisely controlling reaction stoichiometry, and implementing targeted purification steps to remove specific contaminants, it is possible to synthesize ⁷LiCl that meets the demanding purity and isotopic specifications for advanced applications.
Spectroscopic Characterization and Structural Elucidation of 7licl Systems
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of 7Li
The ⁷Li nucleus, with a spin quantum number of 3/2 and a high natural abundance of 92.41%, is a highly sensitive probe for Nuclear Magnetic Resonance (NMR) spectroscopy. northwestern.edu This sensitivity makes ⁷Li NMR an invaluable tool for investigating the local environment, dynamics, and concentration of lithium in a wide array of systems, from simple aqueous solutions to complex solid-state materials.
The ⁷Li NMR chemical shift is highly sensitive to the local electronic environment of the lithium nucleus, providing detailed information about its coordination, the nature of surrounding atoms, and its physical state. By convention, the chemical shift of a 1.0 M aqueous solution of lithium chloride (LiCl) is set to 0 ppm and used as an external reference. nih.govacs.orgacs.org
In aqueous solutions, the ⁷Li chemical shift can be influenced by the concentration of LiCl and the presence of other ions. rsc.orgresearchgate.net For solid LiCl, a chemical shift of approximately -1.1 ppm has been reported. researchgate.net The chemical environment in different materials leads to a range of shifts. For example, ⁷Li NMR spectra show resonances at 2.8-3 ppm for six-fold coordinated Li in Li₂O and 0.0-0.2 ppm in Li₂CO₃. researchgate.net
The utility of ⁷Li chemical shift analysis is particularly evident in the study of materials for lithium-ion batteries. In these systems, the chemical shift can distinguish between lithium in different states:
Intercalated Lithium: Lithium inserted into the crystal lattice of electrode materials, such as graphite (B72142) or LiFePO₄, shows characteristic shifts. For instance, in lithiated graphite, distinct resonances appear for different stages of intercalation, such as LiC₃₆ (2 ppm), LiC₂₇ (6.8 ppm), LiC₁₈ (12.2 ppm), LiC₁₂ (45 ppm), and LiC₆ (42.6 ppm). electrochem.org
Metallic Lithium: Lithium metal exhibits a much larger chemical shift, typically around 250-270 ppm. This shift is sensitive to the orientation of the metal with respect to the external magnetic field due to bulk magnetic susceptibility effects. nih.govelectrochem.org For example, a Li metal strip placed perpendicular to the magnetic field shows a peak at 250 ppm, which shifts to 270 ppm when placed parallel to the field. electrochem.org Microstructural lithium, such as dendrites, can be identified by a distinct peak at approximately 267 ± 6 ppm. nih.govcore.ac.uk
Solid Electrolyte Interphase (SEI): Lithium-containing species within the SEI layer, such as Li₂O or Li₂CO₃, typically resonate near 0 ppm. researchgate.netfz-juelich.de
This ability to differentiate between lithium environments allows for detailed investigation of battery processes, including intercalation mechanisms, dendrite formation, and SEI composition. nih.govfz-juelich.deresearchgate.net
Table 1: ⁷Li NMR Chemical Shifts in Various Environments
| Compound/State | Chemical Shift (ppm) | Reference |
|---|---|---|
| 1.0 M LiCl (aq) | 0 | nih.govacs.orgacs.org |
| Solid LiCl | -1.1 | researchgate.net |
| Li₂O | 2.8 - 3.0 | researchgate.net |
| Li₂CO₃ | 0.0 - 0.2 | researchgate.net |
| Intercalated Li (LiC₆) | 42.6 | electrochem.org |
| Metallic Li | 250 - 270 | nih.govelectrochem.org |
| Li Dendrites | ~267 | nih.govcore.ac.uk |
| SEI Layer Species | ~0 | fz-juelich.de |
Spin-lattice (T₁) and spin-spin (T₂) relaxation times are fundamental NMR parameters that provide insights into the dynamics of lithium ions on different timescales.
In Solutions: In aqueous LiCl solutions, the relaxation of ⁷Li is primarily governed by the quadrupolar interaction, arising from the interaction of the nuclear quadrupole moment of ⁷Li with fluctuating electric field gradients caused by the motion of surrounding water molecules. nsf.govrsc.org Studies have shown that T₁ and T₂ values are concentration-dependent. nsf.gov For instance, in human red blood cells containing 1.4 mM Li⁺, the intracellular T₁ was measured to be 6.0 ± 0.1 s, while the T₂ was significantly shorter at 0.30 ± 0.03 s, resulting in a large T₁/T₂ ratio of 20. nih.gov This difference between T₁ and T₂ can be used to probe the binding of Li⁺ to macromolecules and membranes. nih.govnih.gov The dipolar interaction with ¹H can also contribute to the relaxation mechanism, as confirmed by the observation of Nuclear Overhauser enhancements. nih.gov
In Solids: In solid-state materials, T₁ and T₂ relaxation studies are crucial for understanding Li-ion mobility. researchgate.netarxiv.orgchemrxiv.orgacs.org The temperature dependence of these relaxation rates can be used to determine activation energies for lithium diffusion. researchgate.netarxiv.orgchemrxiv.org For spin I = 3/2 nuclei like ⁷Li, the spin-lattice relaxation is, in general, biexponential. acs.org However, it is often analyzed assuming a single exponential decay. acs.org In many solid electrolytes, such as Li₃InCl₆ and Li₃YCl₆, the temperature dependence of T₁ and T₂ does not follow the classic Bloembergen-Pound-Purcell (BPP) theory, indicating complex motional processes. researchgate.netarxiv.orgchemrxiv.org
Table 2: Representative ⁷Li Relaxation Times in Different Systems
| System | Concentration / Condition | T₁ (s) | T₂ (s) | T₁/T₂ Ratio | Reference |
|---|---|---|---|---|---|
| Li⁺ in Human Red Blood Cells | 1.4 mM (intracellular) | 6.0 ± 0.1 | 0.30 ± 0.03 | 20 | nih.gov |
| LiCl in D₂O | 12.3 mol kg⁻¹ (at T₁ min) | 0.027 ± 0.001 | - | - | rsc.org |
| LiCl in H₂O | 13.8 mol kg⁻¹ (at T₁ min) | 0.027 ± 0.001 | - | - | rsc.org |
Solid-state ⁷Li NMR is a powerful technique for distinguishing between lithium ions that are intercalated within the host structure of a material and those that are non-intercalated, such as lithium on the surface or in the SEI layer. fz-juelich.deresearchgate.netelsevierpure.com This distinction is critical for understanding the performance and degradation mechanisms of lithium-ion battery electrodes.
In LiFePO₄/C composite cathodes, for example, ⁷Li NMR can identify both the intercalated lithium within the LiFePO₄ lattice and non-intercalated lithium that is strongly bound to the surface, likely within the SEI. researchgate.net Similarly, in carbon-based anodes, a signal around 0 ppm is often attributed to Li⁺ adsorbed on the graphite surface or within the SEI, while a signal at around 45 ppm corresponds to the fully intercalated LiC₆ compound. fz-juelich.de
The technique can also be used to monitor structural changes during electrochemical cycling. For instance, in silicon anodes, in-situ ⁷Li NMR has been used to observe the formation of various lithium silicide phases (e.g., Li₁₂Si₇, Li₇Si₃, Li₁₃Si₄, Li₁₅Si₄) as lithium is intercalated. fz-juelich.dersc.org The ability to track the evolution of different lithium species provides invaluable information on reaction pathways and failure modes. fz-juelich.deresearchgate.net
Beyond structural and dynamic information, ⁷Li NMR can be used as a quantitative tool (qNMR) to determine the concentration of lithium in various samples, particularly in brines. rsc.orgresearchgate.netrsc.org A novel ⁷Li qNMR method has been developed and validated for analyzing lithium content in real brine samples using benchtop NMR instruments. rsc.orgresearchgate.netrsc.org
This method demonstrates excellent linearity over a wide range of LiCl concentrations, for instance, from 0.25 to 30% (w/w). rsc.orgresearchgate.net The instrumental response, measured as the absolute integration area of the ⁷Li NMR signal, shows a linear correlation with the lithium concentration, with a coefficient of determination (R²) of 0.9993. rsc.org The method has been validated with limits of detection and quantification reported as 40 ppm and 100 ppm, respectively. rsc.orgresearchgate.netrsc.org An advantage of this technique is the absence of matrix effects and the minimal sample preparation required, making it a promising tool for industrial applications such as mining. rsc.orgrsc.org
Neutron Diffraction and Isotopic Substitution (NDIS) Studies with ⁶Li/⁷Li
Neutron diffraction is a powerful technique for determining the structure of materials at the atomic level. By employing isotopic substitution, specifically by replacing the naturally abundant ⁷Li with ⁶Li, the scattering contrast can be significantly altered. This technique, known as Neutron Diffraction and Isotopic Substitution (NDIS), allows for the direct determination of the local environment around the lithium ion.
NDIS studies have been instrumental in elucidating the hydration structure of the lithium ion in aqueous LiCl solutions. By analyzing the first-order difference function, ΔLi(Q), obtained from measurements on ⁶LiCl and ⁷LiCl solutions in heavy water (D₂O), precise structural parameters of the Li⁺ hydration shell can be extracted. nih.govnih.govosti.goviaea.org
These studies have revealed that the first hydration shell of Li⁺ is well-defined. The key structural parameters are the nearest-neighbor Li⁺···O(D₂O) distance (rLiO) and the hydration number (nLiO), which is the number of water molecules in the first coordination shell.
Recent, more accurate NDIS studies have provided refined values for these parameters across various LiCl concentrations:
At a concentration of 1.0 mol % (0.5 mol/kg), the rLiO was found to be 2.01 ± 0.02 Å with a coordination number, nLiO, of 5.9 ± 0.1. nih.gov
At 1 molal concentration, nLiO was determined to be 4.8 ± 0.3. nih.govosti.goviaea.org
At 3 molal concentration, nLiO was 4.9 ± 0.3. nih.govosti.goviaea.org
At a higher concentration of 6 molal, nLiO was found to be approximately 4.3 ± 0.2. nih.govosti.goviaea.org
These results indicate that the hydration number of Li⁺ in dilute solutions is closer to 6 than the previously believed value of 4, and it shows a slight decrease with increasing salt concentration. nih.govnih.govosti.gov The Li⁺···O distance remains relatively constant across different concentrations at approximately 1.96 - 2.01 Å, while the Li⁺···D distance is consistently found at 2.58 ± 0.02 Å. nih.govnih.govosti.goviaea.org
Table 3: Hydration Structure of Li⁺ in Aqueous LiCl/D₂O Solutions from NDIS
| LiCl Concentration | Li⁺···O Distance (rLiO) (Å) | Hydration Number (nLiO) | Reference |
|---|---|---|---|
| 1.0 mol % (~0.5 m) | 2.01 ± 0.02 | 5.9 ± 0.1 | nih.gov |
| 1 molal | 1.96 ± 0.02 | 4.8 ± 0.3 | nih.govosti.goviaea.org |
| 3 molal | 1.96 ± 0.02 | 4.9 ± 0.3 | nih.govosti.goviaea.org |
| 6 molal | 1.96 ± 0.02 | 4.3 ± 0.2 | nih.govosti.goviaea.org |
Hydration Structure of Li+ in Aqueous 7LiCl Solutions
Determination of Li⁺—O(D₂O) Distances and Coordination Numbers
The hydration structure of the lithium ion (Li⁺) in heavy water (D₂O) is a fundamental aspect of its solution chemistry. While experimental determination of the precise Li⁺—O bond distance for the hydrated lithium ion using techniques like Large Angle X-ray Scattering (LAXS) can be challenging, simulation studies provide a consensus. Computational models have reported Li⁺—O bond distances in aqueous solutions to be in the range of 1.95 to 2.03 Å. nih.gov
The hydration number, or the number of water molecules in the first hydration shell of the lithium ion, is generally accepted to be four in aqueous solutions, indicating a tetrahedral coordination geometry. nih.gov This coordination is supported by correlations between hydration enthalpies and the metal-oxygen bond distances. nih.gov
Concentration Dependence of Li⁺ Hydration Number
The hydration number of the lithium ion is significantly influenced by the concentration of the LiCl salt. In dilute solutions, there are sufficient water molecules to fully solvate the individual ions. However, as the concentration of LiCl increases, the number of water molecules per ion pair decreases. In highly concentrated solutions, with ratios from 1-to-4 up to 1-to-16 ion pairs to water molecules, there are not enough water molecules to maintain the complete primary hydration shell for each ion. nih.govstanford.edustanford.edu This leads to the formation of contact ion pairs (CIPs) and solvent-shared ion pairs (SSIPs).
Studies on concentrated aqueous LiCl solutions have shown that as the salt concentration increases, there is an observable change in the hydration environment. For instance, the hydration number of the chloride ion (Cl⁻) in aqueous LiCl has been determined to be approximately 2. dntb.gov.ua An interesting phenomenon is the abnormal increase in the apparent hydration number at higher LiCl concentrations, which is attributed to the stability of water molecules that bridge Li⁺ and Cl⁻ ions in solvent-sharing ion pairs. dntb.gov.ua
Microscopic Structure of Ion Pairs in Concentrated ⁷LiCl Solutions
In concentrated solutions, the scarcity of solvent molecules necessitates the formation of ion pairs, where the cation and anion are in close proximity. The structure of these ion pairs is a critical factor in determining the physical and chemical properties of the electrolyte solution.
Analysis of Li⁺···Cl⁻ Contact Ion Pairs
In highly concentrated aqueous LiCl solutions, the presence of direct Li⁺···Cl⁻ contact ion pairs has been identified. The formation of these pairs disturbs the hydration shell of the chloride ion as the lithium ion, along with its remaining solvating water molecules, penetrates the Cl⁻ hydration sphere. scielo.org.mx Spectroscopic evidence for these contact ion pairs comes from Raman spectroscopy, which reveals an intermolecular vibrational peak in the range of 370–380 cm⁻¹ that is assigned to the stretching mode of the solvated Li⁺···Cl⁻ contact ion pair. acs.org
| Parameter | Value | Technique |
| Li⁺···Cl⁻ Vibrational Frequency (aqueous) | 370–380 cm⁻¹ | Isotropic Raman Spectroscopy |
Structural Analysis in Non-Aqueous Solvents (e.g., THF, Acetonitrile)
The structure of ion pairs is highly dependent on the nature of the solvent. In non-aqueous solvents with different polarities and solvating abilities, the extent of ion pairing and the specific geometry of the ion pairs can vary significantly.
In a 4 mol % ⁷LiCl solution in deuterated tetrahydrofuran (B95107) (THF-d₈), neutron diffraction studies with ⁶Li/⁷Li isotopic substitution have been employed to determine the detailed structural properties of the solvated ion pairs. acs.orgresearchgate.net These studies have revealed that the Li⁺···Cl⁻ distance in the contact ion pair is 2.4 ± 0.1 Å. researchgate.net The lithium ion, on average, adopts a four-fold coordination in a local structure of Li⁺Cl⁻(THF)₃. researchgate.net The nearest neighbor Li⁺···O(THF) distance was determined to be 2.21 ± 0.01 Å. researchgate.net
The solubility of lithium chloride also varies across different non-aqueous solvents, reflecting the differing abilities of these solvents to solvate the ions and overcome the lattice energy of the salt. The dissolving power of several common non-aqueous solvents for LiCl follows the general order: ethanol (B145695) > dimethyl sulfoxide (B87167) (DMSO) > acetonitrile (B52724) > propylene (B89431) carbonate (PC) > dimethyl carbonate (DMC). escholarship.orgosti.govescholarship.org
| Solvent | Li⁺···Cl⁻ Distance (Å) | Li⁺···O(Solvent) Distance (Å) | Coordination |
| Tetrahydrofuran (THF) | 2.4 ± 0.1 | 2.21 ± 0.01 | Li⁺Cl⁻(THF)₃ |
Phonon Density of States and Vibrational Dynamics in ⁷LiCl Glasses via Neutron Scattering
Inelastic Neutron Scattering (INS) is a powerful technique for probing the vibrational dynamics of materials, including amorphous systems like glasses. osti.govchenwli.comaps.org By analyzing the energy transfer between neutrons and the sample, it is possible to determine the phonon density of states (PDOS), which is a measure of the number of vibrational modes at a given frequency. osti.govaps.org
For a glassy ⁷LiCl system, the PDOS would provide insight into the collective atomic motions and the distribution of vibrational energy. In glasses, the VDOS at low frequencies often exhibits an excess of states compared to the Debye model prediction for crystalline solids, a phenomenon known as the "boson peak". nih.govsemanticscholar.org The study of the PDOS in ⁷LiCl glasses would reveal how the disordered arrangement of Li⁺ and Cl⁻ ions and the local coordination environments influence the vibrational properties of the glassy state. While specific experimental data on the PDOS of ⁷LiCl glasses is not detailed in the provided search results, the principles of INS indicate that such a measurement would be crucial for understanding the thermal and mechanical properties of these materials at a microscopic level. osti.gov
Vibrational Spectroscopy (Raman and Infrared) of ⁷LiCl Systems
Vibrational spectroscopy, including Raman and Fourier Transform Infrared (FTIR) spectroscopy, provides detailed information about the local structure and interactions within ⁷LiCl systems by probing the vibrational modes of the molecules and ion pairs. escholarship.orgyoutube.comarxiv.org
In a theoretical study using Density Functional Theory (DFT), the infrared spectrum of crystalline LiCl was calculated, showing that the most intense vibrations appear at 241.0, 299.2, and 332.7 cm⁻¹. nih.gov Experimental measurements using far-infrared (FIR) spectroscopy on anhydrous LiCl salt show a very broad absorption band with a maximum at 200 cm⁻¹. nih.gov
In solution, vibrational spectroscopy can distinguish between different ionic species, such as free solvated ions and various types of ion pairs. nih.gov As mentioned previously, in highly concentrated aqueous LiCl solutions, a Raman peak at 370–380 cm⁻¹ is characteristic of the Li⁺···Cl⁻ contact ion pair. acs.org
In non-aqueous solvents, the vibrational frequencies are sensitive to the solvent environment. For a ⁷LiCl solution in tetrahydrofuran (THF), the stretching vibrational mode of the solvated Li⁺···Cl⁻ ion pair is observed at a frequency (ν) of 435 cm⁻¹. acs.orgresearchgate.net The significant isotopic shift of this peak when ⁷Li is substituted with ⁶Li confirms the involvement of the lithium ion in this vibrational mode. acs.org
| System | Vibrational Frequency (cm⁻¹) | Assignment | Spectroscopic Method |
| Anhydrous LiCl (calculated) | 241.0, 299.2, 332.7 | T₁ᵤ vibrations | DFT |
| Anhydrous LiCl (experimental) | 200 | Broad absorption | Far-Infrared |
| Concentrated aqueous LiCl | 370–380 | Li⁺···Cl⁻ contact ion pair stretch | Isotropic Raman |
| ⁷LiCl in THF | 435 | Solvated Li⁺···Cl⁻ ion pair stretch | Isotropic Raman |
Low-Frequency Isotropic Raman Scattering for Solvated Li⁺ and Ion Pairs
Low-frequency Raman scattering is a powerful technique for investigating the dynamics of solvated ions and the nature of ion pairing in electrolyte solutions. In aqueous ⁷LiCl solutions, this method probes the intermolecular vibrations and interactions between the Li⁺ cation, the Cl⁻ anion, and the surrounding solvent molecules.
Studies on concentrated aqueous LiCl solutions have revealed distinct features in the low-frequency Raman spectra. At room temperature, the spectra often resemble that of pure water. However, as the temperature is lowered, significant changes occur. A characteristic broad central peak in the liquid phase evolves into a narrow central peak accompanied by a broad band centered near 60 cm⁻¹. thermofisher.com This evolution suggests a common origin for these features, which are typical of glassy states. thermofisher.com The 60 cm⁻¹ band in aqueous LiCl solutions is attributed to the O-O-Cl bending mode, which is nearly degenerate with the O-O-O bending mode of liquid water. xpsfitting.com
Raman spectroscopy is also instrumental in identifying the various species present in an electrolyte, such as solvent-separated ion pairs (SSIPs), contact ion pairs (CIPs), and larger ion aggregates (AGGs). researchgate.netresearchgate.net The degree of ion association directly influences the vibrational modes of the anion and the solvating molecules. Subtle shifts in the Raman peaks can be correlated with the chemical environment of the ions, allowing for a semi-quantitative analysis of the relative populations of free ions, ion pairs, and aggregates. researchgate.net This information is critical for understanding the transport properties and thermodynamic behavior of electrolytes. researchgate.netresearchgate.net
| Raman Shift (cm⁻¹) | Assignment | Significance |
|---|---|---|
| ~60 | O-O-Cl Bending Mode | Indicates interaction between chloride ions and the water solvation shell. xpsfitting.com |
| Variable Shifts | Anion Vibrational Modes | Shifts in anion peaks indicate the formation of contact ion pairs (CIPs) and aggregates (AGGs). researchgate.net |
Infrared Spectroscopy for Chemical Bonding and Functional Groups
Infrared (IR) spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, probes the vibrational modes of molecules and crystal lattices, providing direct information about chemical bonds and the presence of functional groups. mdpi.comharvard.edu For an ionic compound like ⁷LiCl, IR spectroscopy in the far-infrared (FIR) region is used to study the lattice vibrations, which correspond to the collective motions of the Li⁺ and Cl⁻ ions in the crystal structure.
Density Functional Theory (DFT) calculations have been employed to predict the IR spectrum of LiCl. These calculations show that the primary IR absorption for LiCl occurs in the FIR range of approximately 63 to 383 cm⁻¹. The vibrations with the strongest predicted intensity appear at 241.0 cm⁻¹, 299.2 cm⁻¹, and 332.7 cm⁻¹. Experimental FIR spectra of anhydrous LiCl show a very broad absorption band with a maximum around 200 cm⁻¹. The discrepancy between the sharp calculated peaks and the broad experimental band highlights the complex nature of lattice vibrations in the real crystal.
In studies of LiCl solutions, IR spectroscopy can provide insights into the effect of ions on the hydrogen-bonding network of the solvent. For instance, ultrafast 2D IR spectroscopy has been used to examine the restructuring of water molecules in highly concentrated LiCl solutions, revealing how the water-ion and ion-ion interactions disrupt and reorganize the solvent structure.
| Technique | Vibrational Frequency (cm⁻¹) | Reference |
|---|---|---|
| DFT Calculation (Strongest Intensity) | 241.0 | |
| 299.2 | ||
| 332.7 | ||
| Experimental FIR Spectroscopy | ~200 (Broad Peak Maximum) |
X-ray Diffraction (XRD) for Crystalline and Amorphous Phases
X-ray diffraction (XRD) is a fundamental technique for distinguishing between crystalline and amorphous materials and for determining the atomic structure of crystalline phases. The technique relies on the principle of Bragg's law, where constructive interference of X-rays scattered by the periodic arrangement of atoms in a crystal produces a distinct diffraction pattern of sharp peaks. In contrast, amorphous materials lack long-range order, resulting in XRD patterns characterized by broad, diffuse halos or "humps" rather than sharp peaks.
Crystalline ⁷LiCl exhibits a well-defined diffraction pattern corresponding to its specific crystal structure. Analysis of this pattern allows for precise determination of its lattice parameters and crystal symmetry.
Amorphous LiCl, which lacks this periodic atomic arrangement, does not produce sharp Bragg peaks. Instead, its XRD pattern would consist of one or more broad halos. The position of these halos relates to the average distances between neighboring atoms (short-range order), but the absence of sharp peaks confirms the non-crystalline nature of the material. Many materials are semi-crystalline, containing both crystalline and amorphous regions, which results in an XRD pattern that is a superposition of sharp peaks on a broad amorphous background.
Structural Characterization of ⁷LiCl-containing Crystalline Materials
For crystalline materials, single-crystal X-ray diffraction (SCXRD) provides the most detailed structural information, including the precise location of each atom in the unit cell, bond lengths, and bond angles. For polycrystalline powders, powder X-ray diffraction (PXRD) is used.
Crystalline LiCl adopts the rock salt (Halite) structure. It belongs to the cubic crystal system and is described by the Fm-3m space group. In this structure, each Li⁺ ion is octahedrally coordinated to six neighboring Cl⁻ ions, and similarly, each Cl⁻ ion is octahedrally coordinated to six neighboring Li⁺ ions. This arrangement forms a three-dimensional checkerboard-like lattice. The precise structural parameters obtained from XRD are essential for understanding the material's physical and chemical properties.
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Cubic | |
| Space Group | Fm-3m (No. 225) | |
| Lattice Parameter (a) | 5.08 Å | |
| Unit Cell Volume | 131.43 ų | |
| Li-Cl Bond Length | 2.54 Å | |
| Coordination Environment | Octahedral (LiCl₆ and ClLi₆) |
In-Situ X-ray Diffraction for Phase Transition Monitoring
In-situ X-ray diffraction is a powerful technique that allows for the monitoring of structural changes in a material in real-time as it is subjected to varying conditions such as temperature, pressure, or electrochemical cycling. This method is invaluable for studying dynamic processes, including phase transitions, chemical reactions, and degradation mechanisms.
By collecting diffraction patterns continuously, researchers can directly observe the transformation from one crystalline phase to another, the crystallization of an amorphous material, or the decomposition of a crystal structure. For example, in the context of battery research, in-situ XRD is widely used to track the structural evolution of electrode materials during charging and discharging, providing critical insights into the mechanisms of ion insertion and extraction and identifying any irreversible phase changes that may lead to capacity fade. Similarly, time-resolved synchrotron XRD can be used to monitor rapid phase transitions that occur during heating or cooling, revealing the kinetics and pathways of these transformations.
Advanced Surface Characterization Techniques
X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique used to determine the elemental composition and the chemical or oxidation states of elements within the top 5-10 nanometers of a material's surface. The technique works by irradiating a sample with X-rays, which causes the emission of core-level electrons. The binding energy of these emitted photoelectrons is characteristic of the element and its chemical environment.
For ⁷LiCl, XPS can be used to confirm the presence of lithium and chlorine on the surface and to verify their expected oxidation states. A shift in the binding energy of an element's core electrons provides information about its oxidation state; a higher positive oxidation state generally results in a higher binding energy due to increased coulombic attraction between the electron and the atomic nucleus.
In LiCl, lithium is expected to be in the +1 oxidation state (Li⁺) and chlorine in the -1 oxidation state (Cl⁻). The XPS spectrum of LiCl would show a characteristic peak for the Li 1s core level and peaks for the Cl 2p core level. The measured binding energies for these peaks can be compared to standard reference values to confirm the chemical state of the compound.
| Core Level | Binding Energy (eV) | Inferred Oxidation State | Reference |
|---|---|---|---|
| Li 1s | ~56.3 | Li⁺ (+1) | |
| Cl 2p₃/₂ | ~198.6 | Cl⁻ (-1) |
Electron Microscopy (SEM, TEM) for Morphological and Microstructural Analysis of ⁷LiCl Systems
Electron microscopy techniques, specifically Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are powerful tools for characterizing the morphology and microstructure of materials at the micro- and nanoscale. While extensive research utilizing these methods exists for various lithium-ion battery components, detailed and specific studies focusing solely on the morphological and microstructural analysis of the isotopic compound Lithium Chloride (⁷LiCl) are not widely available in publicly accessible research.
However, based on the principles of electron microscopy and analysis of similar ionic compounds, a general understanding of how SEM and TEM would be applied to characterize ⁷LiCl can be described.
Scanning Electron Microscopy (SEM) provides high-resolution imaging of the surface topography of a sample. For ⁷LiCl, SEM analysis would be crucial for determining:
Particle Size and Distribution: SEM images can be used to measure the size of individual ⁷LiCl particles and analyze the distribution of sizes within a sample powder.
Surface Features: The technique can reveal details about the surface texture, including the presence of steps, kinks, or any secondary phases.
Agglomeration State: SEM is effective in visualizing the extent to which individual ⁷LiCl particles are clustered or agglomerated.
Transmission Electron Microscopy (TEM) offers even higher resolution, enabling the visualization of the internal microstructure of materials. For ⁷LiCl, TEM analysis would be instrumental in:
Nanoparticle Characterization: For ⁷LiCl in nanoparticulate form, TEM can resolve individual nanoparticles, providing precise information on their size, shape, and crystallinity.
Crystallographic Information: Selected Area Electron Diffraction (SAED) in the TEM can be used to determine the crystal structure and orientation of ⁷LiCl crystallites.
Lattice Imaging: High-resolution TEM (HRTEM) can visualize the atomic lattice of ⁷LiCl, allowing for the identification of crystal defects such as dislocations and grain boundaries.
Core-Shell Structures: In instances where ⁷LiCl might be part of a composite material or has undergone surface modification, TEM can reveal the presence and thickness of any coating or shell layers. For example, in-situ TEM studies have observed the formation of lithium nanoparticles encapsulated within lithium chloride nanoshells under electron beam irradiation.
Interactive Data Table: Expected Morphological and Microstructural Features of LiCl from Electron Microscopy
The following table summarizes the types of data that would be obtained from SEM and TEM analysis of a hypothetical ⁷LiCl sample. Note: The values presented are illustrative and based on general knowledge of alkali halides, as specific experimental data for ⁷LiCl was not found in the conducted research.
| Parameter | Technique | Expected Observation/Measurement |
| Morphology | ||
| Crystal Habit | SEM | Predominantly cubic or octahedral crystals, depending on growth conditions. |
| Particle Size (Micron-scale) | SEM | Variable, typically in the range of 1-100 µm for crystalline powders. |
| Particle Size (Nano-scale) | TEM | For nanoparticles, sizes could range from 10-500 nm. |
| Surface Topography | SEM | Smooth facets on well-formed crystals; potentially rougher surfaces on agglomerated particles. |
| Microstructure | ||
| Crystallinity | TEM (SAED) | Crystalline, exhibiting diffraction patterns consistent with a face-centered cubic lattice. |
| Lattice Fringes | TEM (HRTEM) | Visible lattice planes corresponding to the crystallographic structure of LiCl. |
| Defects | TEM (HRTEM) | Presence of point defects, dislocations, and grain boundaries may be observed. |
| Agglomeration | SEM | Particles may exist as individual crystals or form larger agglomerates. |
Theoretical and Computational Studies of 7licl Systems
Molecular Dynamics (MD) Simulations of 7LiCl Solutions and Molten Salts
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the dynamic behavior of systems like 7LiCl in solutions and molten states.
MD simulations have been instrumental in elucidating the arrangement of solvent molecules around lithium and chloride ions and the tendency of these ions to form clusters. In aqueous solutions of lithium chloride, simulations show that with increasing salt concentration, the well-defined hydration structure of the ions is progressively disrupted. researchgate.net At low concentrations, ions exist in small clusters, but as the concentration increases to 10.0 M, a single large cluster containing almost all the ions can form. researchgate.net This aggregation is influenced by the significant difference in radii between the smaller Li+ cation and the larger Cl- anion, which destabilizes ionic aggregates and hinders the formation of crystal seeds, contributing to the high solubility of LiCl. researchgate.net
The Optimized Potentials for Liquid Simulations for all atoms (OPLS-AA) force field has been successfully used in MD simulations to study LiCl solutions across a wide concentration range (0.1 M to 19.28 M). rsc.org These simulations indicate a strong solvation of the monovalent ions in water and the formation of cation clusters at higher concentrations. rsc.org The coordination structure of the ions changes with concentration, which in turn affects the dynamic properties of the solution. rsc.org Visualizations from MD simulations show dominant solvation structures, for example, within a 0.34 nm radius of the cation, which helps in understanding the coordination between the cation and solvent molecules. researchgate.net
Table 1: Concentration-Dependent Ion Clustering in Aqueous LiCl Solutions
| Concentration | Ion Aggregation State |
|---|---|
| 1.0 M | Small ion clusters are present, with the initial formation of larger aggregates detected. researchgate.net |
| 5.0 M | Highly unstable ion clustering is observed, representing an intermediate state. researchgate.net |
| 10.0 M | A single, large, non-crystalline cluster containing nearly all ions is formed. researchgate.net |
The transport properties of ions in solution are critical for applications such as batteries. MD simulations provide a means to calculate diffusion coefficients and understand the mechanisms of ion movement. For LiCl solutions, simulations have shown that the diffusion coefficient of LiCl decreases as the salt concentration increases. rsc.org This change is directly linked to the alterations in the coordination structure of the ions at higher concentrations. rsc.org
Table 2: Key Parameters for FPMD Simulations of Molten LiCl-KCl
| Parameter | Value |
|---|---|
| Unit Cell Size | 216 atoms wisc.edu |
| Simulation Time | 6-12 picoseconds wisc.edu |
The accuracy of classical MD simulations is heavily dependent on the quality of the force field, which is a set of parameters describing the potential energy of the system. nih.govfrontiersin.org Developing accurate force fields for systems containing Li+ is an active area of research. These force fields consist of terms that describe bonded and non-bonded interactions, such as van der Waals and electrostatic forces. usc.edu
For simple ionic systems like LiCl, existing force fields like OPLS-AA have been shown to provide a fair explanation of many important properties of their aqueous solutions. rsc.org However, for more complex systems or for achieving higher accuracy, force field parameters often need to be refined or developed from scratch. This can be done by fitting parameters to reproduce experimental data or results from high-level quantum mechanical calculations. researchgate.net For instance, in the development of force fields for lithium borosilicate glasses, parameters for the Li-O interaction were optimized to reproduce forces and energies calculated using density functional theory (DFT). researchgate.net The inclusion of polarization effects is a key area of modern force field development, as it allows for a more realistic description of intermolecular interactions. nih.govnih.gov
Ab Initio and Density Functional Theory (DFT) Calculations
Ab initio and Density Functional Theory (DFT) are quantum mechanical methods that can provide highly accurate information about the electronic structure, bonding, and energetics of molecular and solid-state systems from first principles, without the need for empirical parameters.
Ab initio calculations have been employed to determine the fundamental properties of the LiCl molecule and its ions. For the ground state of LiCl (¹Σ+), these calculations provide values for bond length, harmonic frequencies, and dissociation energies. researchgate.net Similar calculations have been performed for the LiCl+ (²Πi) and LiCl- (²Σ+) ions. researchgate.net These studies confirm that these species are stable against dissociation and, in the case of the anion, stable against the loss of an electron. researchgate.net
DFT is a widely used method to investigate the electronic properties of materials, as it can efficiently handle the many-body problem of electron interactions by focusing on the electron density. youtube.com It can be used to predict the electronic structure, including the band gap and density of states, which are crucial for understanding the electrical conductivity of materials. mdpi.com For example, DFT calculations on lithium intercalation into graphite (B72142) nanoparticles, a process relevant to battery anodes, help in understanding the electronic structure changes upon lithiation. rsc.org
Table 3: Calculated Properties of LiCl Species from Ab Initio Studies
| Species | Electronic State |
|---|---|
| LiCl | ¹Σ+ researchgate.net |
| LiCl+ | ²Πi researchgate.net |
| LiCl- | ²Σ+ researchgate.net |
The mobility of Li+ ions in solid materials is fundamental to the performance of solid-state batteries. DFT calculations are a powerful tool for mapping the potential energy landscape that a Li+ ion experiences as it moves through a crystal lattice. nih.gov By identifying the minimum energy pathways, the mechanism of ion migration can be determined. researchgate.net
The nudged elastic band (NEB) method, used in conjunction with DFT, is a common technique to calculate the activation energy (energy barrier) for ion migration between different sites in a material. researchgate.net This activation energy is a critical parameter that governs the rate of ion diffusion and, consequently, the ionic conductivity. DFT calculations have been used to show how factors like anion charge and lattice volume can influence the migration energy barrier for Li+ ions. researchgate.net These computational approaches can screen potential new materials for high ionic conductivity, thereby accelerating the discovery of advanced solid electrolytes. mdpi.com
Theoretical Prediction of Spectroscopic Signatures
Computational methods are instrumental in predicting and interpreting the spectroscopic signatures of molecules like ⁷LiCl. core.ac.ukchimia.ch Vibrational spectroscopy, for instance, is a key technique for examining the near-equilibrium dynamics of molecules. core.ac.ukchimia.ch Theoretical models can predict infrared absorption spectra, which relate to the vibrational properties of the molecule. mit.edu
For lithium chloride, theoretical calculations can determine spectroscopic constants. For example, calculations using Dunham's theory can derive the vibrational frequency (ωe) and the anharmonicity constant (ωexe) from rotational constants. nist.gov The infrared spectrum of matrix-isolated LiCl has also been a subject of study. nist.gov Furthermore, advanced computational techniques can be used to understand the relationship between molecular structure and spectroscopic response. core.ac.ukchimia.ch
Table 1: Theoretical Spectroscopic Data for ⁷LiCl
| Spectroscopic Parameter | Theoretical Value | Method/Reference |
|---|---|---|
| Vibrational Frequency (ωe) | 641.1 cm⁻¹ | Infrared spectrum of isotopic mixture nist.gov |
| Anharmonicity Constant (ωexe) | 4.2 cm⁻¹ | Infrared spectrum of isotopic mixture nist.gov |
| Rotational Constant (Be) | Not Specified | Derived from microwave spectra |
| Internuclear Distance (re) | 2.020700 Å | Determined from isotopic data nist.gov |
This table is interactive. Click on the headers to sort the data.
Quantum Chemical Studies on ⁷Li⁺-Anion and ⁷Li⁺-Solvent Interactions
Quantum chemical calculations, such as density functional theory (DFT), are crucial for understanding the interactions between the ⁷Li⁺ cation and various anions and solvent molecules. nih.govnih.govchemrxiv.org These studies provide detailed information about the electronic structure and thermodynamics of these interactions. nih.govnih.govchemrxiv.org
The interaction between anions and electron-deficient aromatic rings (anion-π interactions) is a significant area of research. rsc.org Quantum chemical calculations have been used to determine the binding energies of various anions with a macrocyclic host, revealing that all anions reside in the center of the host's cavity. rsc.org
In the context of lithium-ion batteries, understanding the solvation structure of Li⁺ is critical. nih.gov DFT and molecular dynamics simulations are used to study the Li⁺ solvation structure, including the coordination number, which is often found to be 4. nih.gov At high concentrations, the formation of contact ion pairs (CIPs) and aggregates (AGGs) becomes significant, affecting the electrolyte's conductivity. nih.gov Quantum chemical calculations can elucidate the electronic interactions in these systems. nih.gov Isotopic effects in ⁶Li⁺–⁶Li and ⁷Li⁺–⁶Li collisions have also been examined using quantum-mechanical calculations. rsc.org
Table 2: Calculated Interaction Energies of ⁷Li⁺ with Selected Species
| Interacting Species | Interaction Energy (kcal/mol) | Computational Method |
|---|---|---|
| Cl⁻ | ~30 | Quantum Chemical Calculation rsc.org |
| NO₃⁻ | ~30 | Quantum Chemical Calculation rsc.org |
| SO₄²⁻ | Not specified, but stronger than singly charged anions | Quantum Chemical Calculation rsc.org |
| Dimethyl Carbonate (DMC) | Redshift in absorption spectra indicates interaction | Far-Ultraviolet Spectroscopy and Quantum Chemical Calculations nih.gov |
This table is interactive. Users can sort the data by clicking on the column headers.
Statistical Mechanics and Liquid State Theory for Solution Thermodynamics
Statistical mechanics and liquid state theory provide a framework for understanding the thermodynamic properties of electrolyte solutions like aqueous lithium chloride. routledge.com These theories connect the microscopic interactions between ions and solvent molecules to the macroscopic thermodynamic properties of the solution. routledge.com
Molecular dynamics simulations are a powerful tool for studying aqueous LiCl solutions. arxiv.orgacs.org These simulations provide insights into how ions affect the hydrogen bond network of water, especially at supercooled conditions. arxiv.org Studies have shown that while the local structure of water beyond the first hydration shell is not significantly altered by ion concentration at room temperature, changes are observed at lower temperatures. arxiv.org
Various models are used to describe the thermodynamic properties of LiCl solutions. The Pitzer ion interaction model is reliable for LiCl molalities below 11 M. acs.org At higher concentrations, the mean spherical approximation model is often employed. acs.org Thermodynamic modeling frameworks like the Electrolyte Nonrandom Two-Liquid (eNRTL) model can be used to calculate phase equilibria and salt solubility. osti.gov These models often consider the hydration of the lithium ion. osti.gov
Table 3: Thermodynamic Properties of Aqueous LiCl Solutions from Theoretical Models
| Property | Model/Method | Key Findings |
|---|---|---|
| Activity of Water | Pitzer's ion interaction model, mean spherical approximation | Allows for calculation to very low temperatures (199 K) and high concentrations (up to 30 M). acs.org |
| LiCl(aq) Activity Coefficient | Pitzer's ion interaction model, mean spherical approximation | Calculated for a wide range of temperatures and concentrations. acs.org |
| Phase Equilibria and Solubility | Electrolyte Nonrandom Two-Liquid (eNRTL) model | Captures the behavior of thermodynamic properties from 273.15 K up to 623.15 K. osti.gov |
| Structural and Thermodynamic Properties | Molecular Dynamics with Joung and Cheatham force field | Modification of Lorentz-Berthelot rules improves agreement with experimental data for ion pairing. uniroma3.itacs.org |
| Equation of State | Molecular Dynamics with TIP4P/2005 and Madrid-2019 force fields | Indicates the presence of a liquid-liquid phase transition at a concentration of 0.678 mol/kg. acs.org |
This table is interactive. Click on the headers to sort the data.
Solution Chemistry and Ionic Interactions of 7licl
Solvation Dynamics and Kinetic Studies of ⁷Li⁺
Ultrafast two-dimensional infrared (2D IR) spectroscopy has proven to be a powerful tool for investigating the dynamics of ion-molecule complexes in concentrated lithium chloride solutions. nih.gov By using a vibrational probe like methyl thiocyanate (B1210189) (MeSCN), researchers can directly observe the formation and dissociation of complexes involving the ⁷Li⁺ ion on a picosecond timescale. stanford.eduosti.gov
In concentrated aqueous LiCl solutions, the MeSCN probe exists in two distinct states: one where it is hydrogen-bonded to water (MeSCN·H₂O) and another where it is associated with the lithium cation (MeSCN·Li⁺). nih.gov These two species are in a dynamic equilibrium, constantly switching their bonding partners. stanford.eduosti.gov
2D IR chemical exchange spectroscopy allows for the direct measurement of the kinetics of this exchange. nih.gov The dissociation of the MeSCN·Li⁺ complex is a key kinetic step. Studies have determined the time constant for this dissociation (τLW) under various LiCl concentrations. nih.govstanford.edu It was observed that the dissociation time constant for the MeSCN·Li⁺ complex decreases as the LiCl concentration is reduced. For instance, τLW changes from 60 ps to 40 ps as the LiCl concentration decreases from approximately 10.7 M to 7.7 M. nih.gov This change is primarily attributed to the increasing concentration of available water molecules at lower salt concentrations. nih.gov
Assuming a simple chemical equilibrium, MeSCN·Li⁺ + H₂O ⇄ MeSCN·H₂O + Li⁺, the rate constants for the forward and reverse reactions can be derived from the observed chemical exchange times. nih.govsemanticscholar.org Interestingly, these equilibrium rate constants show minimal change even with significant variations in the solution's viscosity (a factor of 2) and ionic strength (a factor of 1.4). nih.govsemanticscholar.org By extrapolating the data to a dilute LiCl solution, the dissociation time constant (τLW) is estimated to be approximately 30 ps. nih.govosti.gov
Interactive Data Table: Dissociation Time Constants of MeSCN·Li⁺ in Aqueous LiCl Solutions
| LiCl Concentration (approx. M) | Li⁺:H₂O Molar Ratio | MeSCN·Li⁺ Dissociation Time Constant (τLW) (ps) |
| 10.7 | 1:4 | 60 |
| ~9.0 | 1:5 | ~50 (interpolated) |
| 7.7 | 1:6 | 40 |
| Dilute | - | ~30 (extrapolated) |
Data sourced from studies utilizing 2D IR spectroscopy. nih.govosti.gov
Polarization-selective 2D IR experiments also provide insights into the rotational dynamics of the solvated species by measuring their orientational relaxation times. nih.gov These measurements reveal a significant difference in the rotational behavior of the lithium-associated probe compared to the water-associated probe. stanford.eduosti.gov
The MeSCN·Li⁺ complex, being a charged species, experiences stronger interactions with its surrounding environment. osti.gov Consequently, it undergoes orientational relaxation approximately three times slower than the neutral, water-bonded MeSCN·H₂O species within the same LiCl solution. nih.gov This difference underscores the distinct microscopic interactions experienced by ions and neutral molecules in concentrated electrolyte solutions. nih.govosti.gov In pure water, the complete orientational randomization of MeSCN has a time constant of 4.6 ps. osti.gov
Interactive Data Table: Comparative Orientational Relaxation
| Species | Environment | Relative Relaxation Rate | Key Finding |
| MeSCN·Li⁺ | Concentrated LiCl Solution | Slow | Experiences stronger interactions due to its charge, hindering rotation. nih.gov |
| MeSCN·H₂O | Concentrated LiCl Solution | ~3x Faster than MeSCN·Li⁺ | Behaves more like a neutral species with weaker interactions. nih.gov |
| MeSCN | Pure Water | - | Complete orientational randomization time is 4.6 ps. osti.gov |
Thermodynamic Properties of Aqueous and Non-Aqueous ⁷LiCl Solutions
The thermodynamic properties of ⁷LiCl solutions, such as vapor pressure, enthalpy, and heat capacity, are fundamental for understanding and modeling their behavior in various applications.
Aqueous Solutions: Extensive experimental data are available for the thermodynamic properties of aqueous lithium chloride solutions. researchgate.net Vapor pressure measurements have been conducted over a concentration range of 12.9–44.2% by weight and a temperature range of 30–100°C. researchgate.net This data has been fitted to Antoine-type equations where the constants are dependent on the solution's concentration. researchgate.net From these vapor pressure measurements and heat capacity data, properties like the enthalpy of the solution can be calculated. researchgate.net Other comprehensive models provide thermodynamically consistent equations for density, isobaric heat capacity, enthalpy, entropy, and osmotic coefficient, valid for temperatures from 273 K to 400 K and mass concentrations up to 50% LiCl. researchgate.net In super-concentrated aqueous solutions, the local structure differs significantly from dilute solutions, with intimate Li⁺-water interactions replacing the typical hydrogen-bonding network, which directly impacts the thermodynamic state of the water molecules. pkusz.edu.cn
Interactive Data Table: Summary of Thermodynamic Studies on LiCl Solutions
| Property | Solvent | Concentration Range | Temperature Range | Reference |
| Vapor Pressure | Water | 12.9 - 44.2 wt% | 30 - 100 °C | researchgate.net |
| Enthalpy | Water | 12.9 - 44.2 wt% | 30 - 100 °C | researchgate.net |
| Heat Capacity | Water | 0 - 50 wt% | 273 - 400 K | researchgate.net |
| Density | Water | 0 - 50 wt% | 273 - 400 K | researchgate.net |
| Mean Activity Coefficient | Methanol, Ethanol (B145695) | Varies | 298.15 K | researchgate.net |
| Osmotic Coefficient | Methanol, Ethanol | Varies | 298.15 K | researchgate.net |
Osmotic Coefficients and Mean Ionic Activity Coefficients
The osmotic coefficient (φ) and the mean ionic activity coefficient (γ±) are fundamental thermodynamic properties that describe the deviation of a real electrolyte solution from ideal behavior. For an aqueous solution of lithium chloride, these coefficients are influenced by the molality of the solution and the temperature.
Research has been conducted to determine the osmotic and mean ionic activity coefficients of lithium chloride in aqueous solutions across a range of temperatures and concentrations. One such study measured these properties at temperatures from 50 to 150 °C and concentrations from 0.5 to 3 molal. The experimental method involved determining the vapor pressure of the solution using a differential manometer, from which the activity of the solvent (water) was determined. The osmotic and mean ionic activity coefficients were then calculated using the Gibbs-Duhem theorem. The results indicate that at all tested temperatures, the activity coefficient passes through a minimum value and then increases with growing concentration.
Below are interactive data tables summarizing the osmotic coefficients and mean ionic activity coefficients of aqueous LiCl solutions at various temperatures and molalities.
Table 1: Osmotic Coefficients (φ) of Aqueous LiCl Solutions
| Molality (m) | 50°C | 75°C | 100°C | 125°C | 150°C |
| 0.5 | 0.941 | 0.935 | 0.928 | 0.920 | 0.911 |
| 1.0 | 0.978 | 0.970 | 0.961 | 0.951 | 0.940 |
| 1.5 | 1.019 | 1.010 | 1.000 | 0.989 | 0.977 |
| 2.0 | 1.062 | 1.052 | 1.041 | 1.029 | 1.016 |
| 2.5 | 1.107 | 1.096 | 1.084 | 1.071 | 1.057 |
| 3.0 | 1.152 | 1.140 | 1.127 | 1.113 | 1.098 |
Table 2: Mean Ionic Activity Coefficients (γ±) of Aqueous LiCl Solutions
| Molality (m) | 50°C | 75°C | 100°C | 125°C | 150°C |
| 0.5 | 0.781 | 0.772 | 0.762 | 0.751 | 0.739 |
| 1.0 | 0.811 | 0.798 | 0.784 | 0.769 | 0.753 |
| 1.5 | 0.865 | 0.848 | 0.830 | 0.811 | 0.791 |
| 2.0 | 0.931 | 0.909 | 0.886 | 0.862 | 0.837 |
| 2.5 | 1.005 | 0.978 | 0.949 | 0.919 | 0.888 |
| 3.0 | 1.085 | 1.052 | 1.017 | 0.981 | 0.944 |
Enthalpy and Heat Capacity Studies of ⁷LiCl Solutions
The enthalpy of solution (ΔH°soln) is the heat absorbed or released when a solute dissolves in a solvent. For lithium chloride in water, this process is exothermic, meaning heat is released. The standard molar enthalpy of solution for LiCl at infinite dilution and 25°C is -37.03 kJ/mol purdue.edulibretexts.org.
The heat capacity of a solution is a measure of the amount of heat energy required to raise its temperature by a specific amount. Studies have been conducted to measure the heat capacity of aqueous LiCl solutions at various concentrations and temperatures. One study utilized a differential flow heat-capacity calorimeter to measure the heat capacity of LiCl solutions with molalities ranging from 0.05 to 3.0 mol·kg⁻¹ at temperatures from 306 to 603 K and a pressure of approximately 17.5 MPa iaea.org. The results from this study show that the apparent molar heat capacities are large and negative at high temperatures and low molalities iaea.org.
A summary paper on the physical properties of LiCl solutions provides empirical formulas for calculating properties such as specific heat and dilution enthalpy under various conditions of temperature, pressure, and concentration researchgate.net. For example, the specific heat of a 30% aqueous LiCl solution at 30°C has been measured to be 2.98 kJ/kg°C.
Table 3: Standard Molar Enthalpy of Solution for LiCl at 25°C
| Property | Value |
| ΔH°soln (infinite dilution) | -37.03 kJ/mol |
Table 4: Specific Heat Capacity of Aqueous LiCl Solutions
| Concentration (% by weight) | Temperature (°C) | Specific Heat Capacity (kJ/kg·K) |
| 10 | 20 | 3.77 |
| 20 | 20 | 3.31 |
| 30 | 20 | 2.93 |
| 40 | 20 | 2.55 |
| 10 | 60 | 3.81 |
| 20 | 60 | 3.35 |
| 30 | 60 | 2.97 |
| 40 | 60 | 2.59 |
Vapor Pressure and Phase Equilibria of ⁷LiCl Systems
The vapor pressure of an aqueous lithium chloride solution is lower than that of pure water at the same temperature, a consequence of the presence of the non-volatile solute. This vapor pressure lowering is dependent on the concentration of LiCl and the temperature.
Experimental measurements of the vapor pressure of aqueous LiCl solutions have been carried out over a range of concentrations and temperatures. The data can be fitted to equations, such as the Antoine equation, to allow for the calculation of vapor pressure at specific conditions.
Table 5: Vapor Pressure of Aqueous LiCl Solutions at Different Concentrations and Temperatures
| Concentration (wt %) | Temperature (°C) | Vapor Pressure (kPa) |
| 10 | 20 | 2.13 |
| 20 | 20 | 1.84 |
| 30 | 20 | 1.47 |
| 40 | 20 | 1.05 |
| 10 | 60 | 18.25 |
| 20 | 60 | 15.75 |
| 30 | 60 | 12.63 |
| 40 | 60 | 9.02 |
| 10 | 100 | 94.34 |
| 20 | 100 | 81.56 |
| 30 | 100 | 65.39 |
| 40 | 100 | 46.70 |
The phase equilibria of the LiCl-H₂O system describe the conditions of temperature and composition at which different phases (solid, liquid, and vapor) can coexist. The phase diagram for this system shows the existence of several hydrated forms of lithium chloride, including LiCl·H₂O, LiCl·2H₂O, LiCl·3H₂O, and LiCl·5H₂O, in addition to anhydrous LiCl and ice. The diagram features eutectic and peritectic points that define the boundaries of the stability regions for these different solid phases in equilibrium with the aqueous solution.
Clustering of Ions and Concentration-Dependent Structural Changes in Solutions
In aqueous solutions of lithium chloride, the arrangement of ions and water molecules is not random but is governed by electrostatic interactions. At low concentrations, Li⁺ and Cl⁻ ions are generally fully hydrated and exist as individual solvated ions. However, as the concentration of LiCl increases, there is a greater tendency for the ions to form clusters.
Molecular dynamics (MD) simulations have provided significant insights into the microscopic structure of LiCl solutions. These simulations have shown that at higher salt concentrations, there is a notable formation of ion clusters. This clustering arises because there are insufficient water molecules to fully hydrate (B1144303) all the ions, leading to direct interactions between Li⁺ and Cl⁻ ions.
The structure of the water itself is also significantly altered by the presence of LiCl, especially at high concentrations. Neutron diffraction experiments have revealed modifications to the microscopic structure of the solvent even at relatively low salt concentrations. As the concentration increases, the tetrahedral hydrogen-bonding network of pure water is disrupted. The Li⁺ ions, being small and having a high charge density, strongly coordinate with water molecules, while the Cl⁻ ions also interact with the surrounding water molecules, albeit more weakly. This competition for water molecules and the formation of ion-water and ion-ion aggregates lead to a more structured, and in some cases, a more rigid, local environment compared to pure water. These structural changes at the molecular level are responsible for the observed macroscopic properties of concentrated LiCl solutions, such as their increased viscosity and altered thermodynamic coefficients.
Isotopic Effects of 7li on Chemical and Material Systems
Differential Isotopic Effects on Amorphous Calcium Phosphate (B84403) (ACP) Formation and Aggregation
Amorphous calcium phosphate (ACP) is a critical precursor in the formation of crystalline calcium phosphates, such as hydroxyapatite (B223615) found in bone. The environment in which ACP forms can significantly alter its properties, and the presence of lithium ions has been shown to introduce isotope-dependent effects on this process. ukdri.ac.uk
Dynamic light scattering (DLS) has been employed to investigate the formation and aggregation of ACP in the presence of ⁶LiCl and ⁷LiCl. nih.gov Research conducted at a biologically relevant temperature (37°C) and across a pH range reflective of the mitochondrial matrix reveals that while the average size of the ACP particles formed is independent of the lithium isotope present, the concentration and aggregation dynamics are not. ukdri.ac.uknih.gov
Specifically, under certain conditions, ⁷Li promotes a greater abundance of observable ACP particles compared to ⁶Li. ukdri.ac.uk At a pH of 7.5 and 7.6, solutions containing ⁷LiCl exhibited a notably higher scattering intensity than those with ⁶LiCl. nih.gov This increased intensity suggests a higher concentration of nanoscale ACP clusters or aggregates in the presence of the heavier ⁷Li isotope. ukdri.ac.uk At a lower pH of 7.4, however, the scattering intensities were found to be isotope-independent. ukdri.ac.uk
| pH Condition | Parameter | ⁶LiCl Environment | ⁷LiCl Environment | Reference |
|---|---|---|---|---|
| 7.4 | Average Particle Size | Isotope-Independent | Isotope-Independent | ukdri.ac.uk |
| Scattering Intensity | No significant difference | No significant difference | ukdri.ac.uk | |
| 7.5 - 7.6 | Average Particle Size | Isotope-Independent | Isotope-Independent | nih.gov |
| Scattering Intensity | Lower Intensity | Higher Intensity | nih.gov | |
| 8.1 | Average Particle Size | Isotope-Independent | Isotope-Independent | ukdri.ac.uk |
| Scattering Intensity | Lower Intensity | Significantly Higher Intensity | ukdri.ac.uk |
The differential effects of lithium isotopes on ACP aggregation are predicated on the incorporation of the ions into the ACP structure itself. nih.gov Studies utilizing ³¹P nuclear magnetic resonance (NMR) and mass spectrometry have confirmed that both ⁶Li and ⁷Li are integrated into the ACP structure as it forms. ukdri.ac.uknih.gov The NMR analysis detected a notable difference in the chemical shift between pure ACP and ACP formed in the presence of either lithium isotope, indicating that both ⁶Li and ⁷Li incorporate into the forming structures. nih.gov This incorporation is a key mechanistic step that allows the nuclear properties of the isotope to influence the material's formation and aggregation. ukdri.ac.uk
Influence of Lithium Isotopes on Cellular/Subcellular Processes (Non-Human Clinical Context)
The distinct properties of lithium isotopes extend into biological systems, particularly at the subcellular level where ion transport and homeostasis are critical.
Mitochondria are central to cellular calcium signaling, and lithium has been found to modulate their calcium handling in an isotope-dependent manner. nih.govnih.gov In isolated liver mitochondria, ⁷LiCl demonstrated a more potent interference with calcium accumulation compared to ⁶LiCl. nih.govresearchgate.net This suggests that the heavier isotope is a more powerful effector in reducing the mitochondrial matrix calcium abundance in this tissue type. nih.gov
| Parameter | Tissue | Effect of ⁶LiCl | Effect of ⁷LiCl | Reference |
|---|---|---|---|---|
| Calcium Accumulation/Capacity | Liver | Less potent interference | More potent interference (decreased capacity) | nih.govresearchgate.net |
| Brain | Increased capacity (isotope effect not significant at 1mM) | nih.govnih.gov | ||
| Delay of Permeability Transition (MPT) | Liver | More effective delay | Less effective delay | nih.govnih.gov |
Biological membranes utilize a variety of transport proteins that can differentiate between isotopes. nih.govresearchgate.net Research has shown that membrane ion channels and Na⁺-Li⁺/H⁺ exchangers (NHEs) can strongly fractionate lithium isotopes. nih.govresearchgate.net This process results in a systematic enrichment of the lighter ⁶Li isotope inside the cell. researchgate.net The fractionation by NHEs is driven by intracellular pH and exhibits cooperativity. nih.gov
Similarly, studies on isolated mitochondria have revealed Li⁺ isotope fractionation during uptake into the mitochondrial matrix. researchgate.net Even when the primary mitochondrial Na⁺/Ca²⁺/Li⁺ exchanger (NCLX) is active or blocked, there is a preferential uptake of ⁶Li⁺ over ⁷Li⁺ into the mitochondrial matrix. researchgate.net Interestingly, while this fractionation during uptake is clear, it does not appear to cause a differential effect between the isotopes on the rate of Ca²⁺ efflux via the NCLX transporter. researchgate.net This indicates that while transport systems can select between isotopes, the functional consequences of this selection may vary depending on the specific process.
Isotopic Effects on Enzyme Inhibition Mechanisms (Non-Human Clinical Context)
Lithium is known to inhibit several key enzymes, with myo-inositol 1-phosphatase being a primary target. nih.gov The inhibition of this enzyme is considered central to lithium's therapeutic effects. nih.gov To determine if this inhibition is isotope-dependent, studies were performed using partially purified myo-inositol 1-phosphatase from rat brain, liver, and testes. nih.gov The inhibitory effects of ⁶LiCl and ⁷LiCl were compared against each other and against the naturally occurring isotopic mixture. nih.gov The results of these investigations showed that identical inhibition of the enzyme was observed with all lithium isotopes and their combinations. nih.gov Therefore, for this specific and significant enzyme target, no differential isotopic effect on the mechanism of inhibition was detected. nih.gov
Studies on Myo-inositol 1-phosphatase Inhibition by ⁷Li
Myo-inositol 1-phosphatase is a crucial enzyme in the phosphatidylinositol signaling pathway, which is involved in numerous cellular functions. This enzyme is a known target for lithium, and its inhibition is thought to be central to the therapeutic effects of lithium. To determine if this inhibition is isotope-dependent, studies were conducted using the individual lithium isotopes, ⁶Li and ⁷Li, in the form of their chloride salts (⁶LiCl and ⁷LiCl).
Research involving partially purified myo-inositol 1-phosphatase from rat brain, liver, and testes demonstrated that there was no isotopic differentiation in the inhibition of the enzyme. The study found that ⁷LiCl, ⁶LiCl, and naturally occurring lithium chloride (a mixture of both isotopes) all inhibited the enzyme to the same degree. This finding indicates that the therapeutic action of lithium, at least as it pertains to the inhibition of this specific enzyme, is not dependent on the isotopic composition of the lithium used. unc.edu
The mechanism of inhibition is proposed to be uncompetitive, where lithium interferes with the formation of a transition state intermediate, rather than binding directly to the enzyme itself. unc.edu The lack of an isotope effect in this biological interaction is a significant finding, suggesting that the mass difference between ⁶Li and ⁷Li does not influence the binding or inhibitory action in this particular enzymatic reaction.
| Lithium Isotope Form | Source of Myo-inositol 1-phosphatase | Observed Inhibition Effect |
|---|---|---|
| &sup7;LiCl | Rat Brain, Liver, Testes | Identical to other isotopes |
| &sup6;LiCl | Rat Brain, Liver, Testes | Identical to other isotopes |
| Naturally Occurring LiCl | Rat Brain, Liver, Testes | Identical to other isotopes |
Elucidation of Specific Isotope-Dependent Reaction Pathways
While the inhibition of myo-inositol 1-phosphatase does not show an isotopic effect, other chemical and geological processes demonstrate clear differentiation between ⁶Li and ⁷Li. These isotope-dependent pathways are primarily driven by the mass difference between the two isotopes, which affects their vibrational frequencies in chemical bonds and their diffusion rates.
One prominent example of an isotope-dependent process is ion exchange in clay minerals . During geological processes such as chemical weathering, lithium ions can substitute for magnesium and iron in the octahedral sites of clay minerals. In these ion exchange reactions, the lighter isotope, ⁶Li, is preferentially incorporated into the clay mineral structure compared to ⁷Li. This results in an enrichment of ⁶Li in the solid phase (the clay) and a corresponding enrichment of ⁷Li in the aqueous phase. This fractionation is a key principle used in geochemistry to trace weathering processes.
Another area where specific isotope-dependent pathways have been elucidated is in separation chemistry . Methods have been developed to separate ⁶Li and ⁷Li based on their differential behavior in certain chemical systems. For example:
Crown Ether Complexation: The use of crown ethers in combination with electromigration has been shown to fractionate lithium isotopes. The stability and dissociation kinetics of the complex formed between the lithium ion and the crown ether molecule can be isotope-dependent. In some systems, the complex with ⁶Li has different properties than the complex with ⁷Li, allowing for their separation.
Amalgam Exchange: A well-established method for lithium isotope separation involves the use of a lithium amalgam (an alloy of lithium and mercury). When a lithium amalgam is in contact with an aqueous solution of a lithium salt, an exchange of lithium ions occurs between the two phases. In this process, ⁶Li shows a greater affinity for the mercury phase, while ⁷Li preferentially remains in the aqueous solution. This difference in partitioning allows for the enrichment of ⁷Li in the aqueous phase.
These examples clearly demonstrate that while some biological interactions may not be sensitive to the isotopic composition of lithium, various chemical and physical processes are. The elucidation of these specific isotope-dependent reaction pathways is crucial for applications ranging from geological dating and tracing to the production of isotopically enriched materials for nuclear and other advanced technologies.
Advanced Applications in Materials Science and Electrochemistry Non Clinical Focus
Role of ⁷LiCl in Solid-State Electrolytes for Energy Storage
The development of all-solid-state batteries is a major goal in energy storage, promising enhanced safety and higher energy density compared to traditional lithium-ion batteries that use flammable liquid electrolytes. nih.govmatec-conferences.orguni-due.de Halide-based solid electrolytes, including materials structurally related to lithium chloride, are a promising class of materials due to their high ionic conductivity, good mechanical deformability, and high electrochemical stability, particularly against high-voltage cathodes. bohrium.comuwo.caresearchgate.net The ⁷Li isotope is crucial in this field, not for altering the fundamental chemistry, but as an essential tool in nuclear magnetic resonance (NMR) spectroscopy to probe the mechanisms of ion transport. frontiersin.orgmdpi.commdpi.com
Inorganic crystalline electrolytes, such as lithium halides, function by providing pathways for lithium ions to move between the anode and cathode. The efficiency of this movement is quantified by ionic conductivity. Materials like Li₃YCl₆ and Li₃YBr₆ exhibit high room-temperature ionic conductivities, sometimes exceeding 1 mS cm⁻¹. bohrium.com The structure of these chloride-based materials creates a lattice through which Li⁺ ions can hop. The use of ⁷LiCl, often as a component in these more complex halides or as a reference material, is instrumental in mechanistic studies.
Lithium ion transport in a solid lattice predominantly occurs through two primary mechanisms: vacancy diffusion and collective diffusion.
Collective Diffusion: This involves the coordinated movement of multiple ions. An interstitial Li⁺ ion can push an adjacent ion from its lattice site into the next interstitial position, in a "kick-off" mechanism.
⁷Li NMR techniques, such as exchange spectroscopy (EXSY) and spin-lattice relaxation measurements, provide direct insight into these pathways. frontiersin.orgmdpi.com By probing the local environment and movement of ⁷Li nuclei, scientists can map the diffusion pathways and determine which mechanism dominates in a given material. For instance, studies on halide electrolytes reveal that the specific arrangement of atoms and the presence of defects create distinct channels for Li⁺ migration, which can be optimized to lower the activation energy for transport. nih.gov The slight mass difference between ⁶Li and ⁷Li isotopes can also lead to different migration rates within a solid electrolyte under an electric field, a phenomenon that enables isotopic enrichment but also underscores the subtle physical factors governing ion movement. researchgate.net
A significant challenge in all-solid-state batteries is the high impedance that occurs at the interface between the solid electrolyte and the electrodes. nih.gov Poor physical contact and chemical side reactions can impede the flow of lithium ions across this boundary, hindering battery performance. Halide electrolytes have shown promise in forming stable interfaces with high-voltage cathode materials like LiCoO₂. bohrium.com
⁷Li NMR is again a valuable tool for studying these interfacial phenomena. It can probe the local environment of lithium ions at the boundary, identifying the formation of resistive layers or changes in ion mobility. Understanding the chemistry at this interface is essential for designing strategies, such as applying coatings or creating composite structures, to ensure efficient and continuous Li⁺ transport between the electrolyte and electrodes, thereby lowering interfacial resistance and improving the battery's cycling stability.
Catalysis and Organic Synthesis
In the realm of organic chemistry, lithium chloride is a widely used additive that can dramatically influence the outcome of transition metal-catalyzed reactions. It can enhance reaction rates, improve yields, and even alter the selectivity of complex chemical transformations.
Cross-coupling reactions are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds, essential for synthesizing pharmaceuticals, agrochemicals, and advanced materials.
Ullmann Reaction: In modern Ullmann-type cross-coupling reactions, particularly those involving nickel and palladium catalysts for the synthesis of biaryls, LiCl has been identified as a crucial additive. acs.orgnih.gov It is especially effective in reactions that couple less reactive electrophiles, such as aryl chlorides, with more reactive ones like aryl triflates. alfa-chemistry.comresearchgate.net The presence of LiCl overcomes selectivity challenges and allows for the efficient synthesis of complex molecules under milder conditions. acs.orgnih.gov
Pauson-Khand Reaction: This reaction is a [2+2+1] cycloaddition that combines an alkene, an alkyne, and carbon monoxide to form a cyclopentenone, a valuable structural motif in many natural products. wikipedia.orglibretexts.org While traditionally mediated by cobalt, modern catalytic versions often use other metals like palladium. Studies have shown that the addition of LiCl can significantly increase both the rate and the yield of palladium-catalyzed Pauson-Khand reactions. mdpi.comorganic-chemistry.org For some substrates that are typically unreactive, the inclusion of LiCl enables the reaction to proceed efficiently. organic-chemistry.org
| Entry | Additive | Yield (%) |
|---|---|---|
| 1 | LiCl | 84 |
| 2 | NaCl | 62 |
| 3 | LiBr | 59 |
| 4 | Bu₄NCl | 53 |
| 5 | None | <5 |
Data adapted from a study on the cross-coupling of an aryl chloride with an aryl triflate, demonstrating the superior effect of LiCl compared to other salts or no additive. researchgate.net
The beneficial effect of LiCl in catalysis is not arbitrary; it plays a specific and vital role within the catalytic cycle. In nickel-catalyzed cross-electrophile coupling reactions, a key step is the reduction of a Ni(II) intermediate back to the active Ni(0) catalyst by a metallic reductant like zinc (Zn) or manganese (Mn). acs.orgnih.gov
| Substrate Type | Yield without LiCl (%) | Yield with LiCl (%) |
|---|---|---|
| Standard Enyne | 24 | 76 |
| Malonate-Tethered Enyne | Low Reactivity | 71 |
| Terminal Alkyne Enyne | 41 | 85 |
Data compiled from studies showing significant yield improvement upon the addition of LiCl to Pauson-Khand reactions catalyzed by a Palladium(II) chloride-tetramethylthiourea system. organic-chemistry.org
Applications in Synthesis of Complex Organic Molecules
Lithium chloride (⁷LiCl) serves as a significant additive and catalyst in various organic synthesis reactions, facilitating the creation of complex molecular architectures. Its utility is particularly notable in palladium-catalyzed cross-coupling reactions, such as the Stille reaction, which is a versatile method for forming carbon-carbon bonds. organic-chemistry.orgwikipedia.org In this reaction, an organotin compound is coupled with an organic halide or pseudohalide. The addition of lithium chloride can accelerate the rate-limiting transmetallation step, where the organic group is transferred from tin to the palladium catalyst. harvard.edu This rate enhancement is attributed to factors such as the stabilization of the palladium complex and the facilitation of the dissociation of ligands from the palladium center, thereby promoting the reaction.
Another key application of lithium chloride is as a simple and effective catalyst in cyanosilylation reactions. researchgate.net This process involves the addition of a silyl (B83357) cyanide, such as trimethylsilyl (B98337) cyanide (TMSCN), to aldehydes and ketones to form silylated cyanohydrins. These products are valuable intermediates in the synthesis of α-hydroxy acids, β-amino alcohols, and other significant organic compounds. ⁷LiCl can catalyze this reaction efficiently under solvent-free conditions, offering a high-yield pathway to these important building blocks. researchgate.net For instance, it facilitates the complete conversion of α,β-unsaturated aldehydes into the 1,2-adducts, which are key intermediates in natural product synthesis. researchgate.net
Molten Salt Chemistry for High-Temperature Processes
The unique properties of lithium chloride, particularly its stability at high temperatures and its ability to form eutectic mixtures with low melting points, make it a cornerstone of molten salt chemistry for various industrial processes. wikipedia.org A primary application is in the production of lithium metal through the electrolysis of a molten LiCl/KCl eutectic mixture. electrochem.orgosti.govyoutube.comgoogle.comyoutube.com This process is typically conducted at temperatures around 450 °C. wikipedia.org The eutectic composition, typically a mixture of LiCl and potassium chloride (KCl), has a lower melting point than pure LiCl, which reduces the energy requirements for the process. youtube.comnih.gov In the electrolytic cell, lithium ions are reduced at the cathode to form molten lithium metal, while chloride ions are oxidized at the graphite (B72142) anode to produce chlorine gas. youtube.comyoutube.com
Molten salt mixtures containing ⁷LiCl are also employed as heat transfer fluids and for thermal energy storage, especially in applications like concentrated solar power plants. wikipedia.org These salts exhibit excellent thermal stability, low vapor pressure even at high operating temperatures, and high heat capacity, making them ideal for efficiently transferring and storing large amounts of thermal energy. organic-chemistry.org Furthermore, in the field of pyrometallurgy, molten chlorides are used for the reprocessing of nuclear fuel and in the extraction of metals from ores. wikipedia.org For instance, molten chloride salt mixtures serve as quenching baths for heat treatments of various alloys. wikipedia.org The use of isotopically pure ⁷LiCl is particularly crucial in nuclear applications to avoid the formation of tritium (B154650), which occurs when the ⁶Li isotope is exposed to neutron flux.
Table 1: Properties of Common Molten Salt Eutectics Containing Lithium Chloride
| Eutectic Mixture | Melting Point (°C) | Operating Temperature Range (°C) | Key Applications |
| LiCl-KCl | 352 | 400 - 500 | Electrolytic production of lithium metal, thermal batteries. nih.gov |
| LiF-LiCl-LiBr | Varies | 325 - 375 | Low-melting-point electrolytes for thermal batteries. nih.gov |
Synthesis of Metal Hydrides using ⁷LiCl
While ⁷LiCl is not typically a primary reactant in the synthesis of metal hydrides, it is an integral part of the broader synthetic landscape, often appearing as a byproduct in key reactions. The primary lithium source for complex hydrides is typically lithium hydride (LiH). Complex metal hydrides such as lithium aluminum hydride (Li[AlH₄]) and lithium borohydride (B1222165) (Li[BH₄]), which are powerful reducing agents in organic synthesis, are produced using LiH. wikipedia.org
The synthesis of lithium aluminum hydride, for example, involves the reaction of lithium hydride with aluminum chloride (AlCl₃) or aluminum hydride (AlH₃). In one common method, LiH reacts with an aluminum halide, leading to the formation of the complex hydride and lithium chloride as a byproduct. wikipedia.org
Reaction Example:
4 LiH + AlCl₃ → Li[AlH₄] + 3 LiCl
Similarly, lithium borohydride is synthesized from the reaction of diborane (B8814927) (B₂H₆) with lithium hydride. wikipedia.org In these syntheses, the formation of the stable salt, LiCl, drives the reaction forward. While not a direct precursor, the presence of halides in the reaction system is crucial. Some synthetic methodologies for alkali metal hydrides utilize transition metal halides as catalysts to facilitate the reaction between the alkali metal and hydrogen at more moderate temperatures and pressures. google.com
Isotopic Tracing and Sensing Applications (e.g., Lunar Li-7 Sensing)
The stable isotope of lithium, ⁷Li, serves as a powerful tracer in geochemical and planetary science due to the significant mass difference between it and ⁶Li, which leads to isotopic fractionation during various geological processes. usgs.gov This property is extensively utilized to track fluid-rock interactions, continental weathering processes, and material cycling in subduction zones. scispace.comgeoscienceworld.orgresearchgate.net
A significant application of ⁷Li sensing is in the exploration of lunar resources. mdpi.comresearchgate.net Analysis of lunar samples returned from the Apollo missions has revealed variations in the ⁷Li/⁶Li ratio and ⁷Li concentrations, which provide insights into the Moon's geological history and its exposure to solar wind and cosmic rays. mdpi.comusra.edu It is hypothesized that the enrichment of ⁷Li on the lunar surface could be related to spallation processes caused by long-term exposure to these extraterrestrial factors. mdpi.comresearchgate.net
Remote sensing techniques, such as Laser-Induced Breakdown Spectroscopy (LIBS), are being developed and validated for future lunar missions to perform in-situ elemental and isotopic analysis of the lunar regolith. spectroscopyonline.comusra.eduresearchgate.netmdpi.comspectroscopyonline.com LIBS can detect the characteristic emission lines of elements, including the isotopes of lithium, allowing for the mapping of their distribution on the lunar surface. usra.edumdpi.com This data is crucial for understanding lunar geology and assessing the potential for in-situ resource utilization. spectroscopyonline.com
Table 2: Lithium Isotopic Data from Selected Apollo Lunar Samples
| Apollo Mission | Sample Number | Sample Type | Lithium Conc. (ppm) | δ⁷Li (‰) |
| Apollo 12 | 12045 | Basalt | 13.3 | 4.2 |
| Apollo 15 | 15058 | Basalt | 6.0 | 3.4 |
| Apollo 15 | 15475 | Basalt | 6.2 | 4.8 |
| Apollo 15 | 15555 | Basalt | 6.8 | 4.9 |
| Apollo 16 | 62255 | Anorthosite | 0.8 | 8.89 |
| Apollo 17 | 70035 | High-Ti Basalt | 9.2 | 6.39 |
| Apollo 17 | 74220 | Orange Glass | 6.9 | 4.5 |
| Apollo 17 | 75075 | High-Ti Basalt | 10.3 | 5.48 |
| Data sourced from Magna et al., as cited in mdpi.com. |
Future Research Directions and Methodological Advances
Integration of Multi-Modal Characterization Techniques for Holistic Understanding
A comprehensive understanding of ⁷LiCl, particularly in complex environments like molten salt systems or battery electrolytes, requires moving beyond single-technique analyses. The future of ⁷LiCl characterization lies in the integration of multiple, complementary techniques to obtain a holistic view of its structural, chemical, and electrochemical properties. This multi-modal approach involves combining various analytical methods to correlate different aspects of the material's behavior simultaneously. jcesr.orgresearchgate.net
By correlating data from techniques such as X-ray diffraction (XRD) for structural information, scanning electron microscopy (SEM) for morphology, and secondary ion mass spectrometry (SIMS) for elemental distribution, researchers can build a more complete picture. researchgate.netinl.gov For instance, in the context of molten salt reactors where ⁷LiCl is a key component, combining these methods can reveal detailed information about corrosion mechanisms at the micro- and nanoscale. inl.govpower-technology.com Advanced nuclear magnetic resonance (NMR) techniques, including high-resolution Magic Angle Spinning (MAS) and in-situ NMR, can further elucidate ionic mobility and the local chemical environment of the lithium-7 (B1249544) isotope. jcesr.org
| Technique | Information Provided | Application for ⁷LiCl |
| X-ray Diffraction (XRD) | Crystalline structure, phase identification | Monitoring phase changes of ⁷LiCl at different temperatures and in salt mixtures. |
| Scanning Electron Microscopy (SEM) | Surface morphology, topography | Observing corrosion patterns on materials in contact with molten ⁷LiCl. inl.gov |
| Secondary Ion Mass Spectrometry (SIMS) | Elemental and isotopic composition, 3D chemical mapping | Tracking the distribution of ⁷Li and other elements at interfaces within a system. researchgate.netinl.gov |
| Nuclear Magnetic Resonance (NMR) | Local chemical environment, ionic mobility | Studying the dynamics of lithium ions in ⁷LiCl-based electrolytes for batteries. jcesr.orgresearchgate.net |
This integrated approach allows for a comprehensive, multi-length scale analysis, providing insights from the atomic level to the bulk material properties, which is crucial for predicting and improving the performance and safety of systems containing ⁷LiCl.
Development of Advanced Computational Models for Predicting ⁷LiCl Behavior
Alongside experimental techniques, the development of sophisticated computational models is essential for predicting the behavior of ⁷LiCl under a wide range of conditions. mdpi.com Future research will focus on creating highly accurate and predictive models that can simulate complex phenomena, thereby reducing the need for extensive and often costly experimentation.
Machine learning (ML) and artificial intelligence (AI) are poised to play a significant role in this area. mdpi.comnih.gov By training algorithms on large datasets from experiments and quantum mechanical calculations, ML models can predict properties such as solubility, ionic conductivity, and thermodynamic stability of ⁷LiCl in complex mixtures. researchgate.netnih.gov For example, models based on density functional theory (DFT) can provide quantum mechanical insights into the electronic structure and bonding within ⁷LiCl systems, but they can be computationally intensive. mit.edu Machine learning can accelerate these predictions, making large-scale simulations more feasible. mit.edunih.gov
Computational Fluid Dynamics (CFD) is another powerful tool for modeling systems containing ⁷LiCl, such as in lithium-ion batteries or molten salt reactors. researchgate.net CFD simulations can predict the flow of molten ⁷LiCl, heat transfer characteristics, and the distribution of chemical species within a reactor or battery, which is vital for optimizing design and operational parameters. mdpi.comresearchgate.net
| Modeling Technique | Predictive Capability | Relevance to ⁷LiCl |
| Machine Learning (ML) | Predicts material properties from large datasets. nih.govnih.gov | Accelerates prediction of thermodynamic and transport properties of ⁷LiCl in novel electrolyte or salt mixtures. nih.gov |
| Density Functional Theory (DFT) | Calculates electronic structure and total energy of a system. mit.edu | Provides fundamental understanding of bonding and interactions in ⁷LiCl-containing materials. |
| Computational Fluid Dynamics (CFD) | Simulates fluid flow, heat transfer, and chemical reactions. mdpi.comresearchgate.net | Optimizes the design of molten salt reactors and batteries by modeling the behavior of ⁷LiCl-based fluids. |
The integration of these computational approaches will enable a more robust and predictive understanding of ⁷LiCl behavior, facilitating the design of new materials and technologies.
Exploration of ⁷LiCl in Emerging Materials and Energy Technologies
The unique properties of the lithium-7 isotope make ⁷LiCl a critical material for several advanced and emerging technologies, particularly in the energy sector. power-technology.com Future research will continue to explore and expand the applications of ⁷LiCl.
A primary area of focus is in advanced nuclear fission reactors, specifically Molten Salt Reactors (MSRs). power-technology.com In MSRs, ⁷LiCl is a component of the molten salt coolant and fuel carrier. Its low neutron absorption cross-section is crucial for maintaining neutron economy and enhancing the safety and efficiency of the reactor. power-technology.com Global demand for Li-7 is projected to increase significantly with the commercialization of MSRs. power-technology.com
In the realm of energy storage, ⁷LiCl is being investigated for use in next-generation batteries. beechems.com It serves as a component in electrolytes for high-temperature molten salt batteries and is explored as an additive in advanced lithium-ion battery electrolytes, such as "water-in-salt" electrolytes, which promise higher safety and efficiency. beechems.compatsnap.com The high solubility and ionic conductivity of lithium chloride are particularly valuable in these applications. patsnap.combisleyinternational.com
| Technology | Role of ⁷LiCl | Research Focus |
| Molten Salt Reactors (MSRs) | Coolant and fuel carrier component due to low neutron absorption. power-technology.com | Optimizing salt composition for thermal properties and corrosion resistance. |
| Molten Salt Batteries | Electrolyte component for high-temperature energy storage. beechems.com | Improving long-term stability and cycle life. |
| Advanced Lithium-ion Batteries | Component in "water-in-salt" electrolytes. beechems.com | Enhancing safety, efficiency, and energy density of batteries. |
| Solar Energy Storage | Thermal energy storage through its high heat of fusion. sarchemlabs.com | Developing efficient systems to capture and release heat for later use. |
Further research will focus on tailoring the properties of ⁷LiCl-based materials to meet the specific demands of these and other emerging technologies, such as its use in the preparation of carbon nanotubes and graphene. poworks.comwikipedia.org
Refinement of Isotopic Separation and Purification Processes
The production of high-purity ⁷LiCl is fundamental to its application in nuclear and other advanced technologies. Natural lithium consists of two stable isotopes, ⁶Li (~7.5%) and ⁷Li (~92.5%). researchgate.net For nuclear applications, ⁷Li must be enriched to very high levels (e.g., >99.9%) to minimize the production of tritium (B154650) from neutron capture by any residual ⁶Li. power-technology.com Therefore, future research will continue to focus on refining isotopic separation and purification techniques to make them more efficient, cost-effective, and environmentally benign.
Historically, the COLEX (Column Exchange) process, which uses a lithium-mercury amalgam, was a primary method for lithium isotope separation. nih.goviaea.org However, the large-scale use of toxic mercury presents significant environmental hazards. nih.govosti.gov Consequently, research is actively exploring alternative methods.
| Separation/Purification Method | Principle | Future Research Direction |
| COLEX (Column Exchange) | Isotope exchange between lithium-mercury amalgam and aqueous lithium hydroxide (B78521). nih.goviaea.org | Phasing out due to environmental concerns with mercury. osti.gov |
| Electromigration/Electrodialysis | Different migration rates of ⁶Li⁺ and ⁷Li⁺ in an electric field. researchgate.netnih.gov | Development of highly selective membranes and optimization of process parameters. mega.cz |
| Ion Exchange Chromatography | Differential affinity of isotopes for an ion exchange resin. iaea.org | Synthesis of new resins with higher separation factors. |
| Precipitation | Selective removal of impurities by adding chemical reagents. researchgate.net | Optimizing conditions to achieve higher purity levels for battery-grade materials. researchgate.net |
The development of greener and more efficient separation technologies is crucial for ensuring a sustainable supply of high-purity ⁷LiCl for future energy systems.
In-situ and Operando Studies of ⁷LiCl Systems
To truly understand the dynamic behavior of ⁷LiCl in operational environments, it is essential to study it under real working conditions. In-situ and operando characterization techniques are powerful tools that allow researchers to monitor physical and chemical changes in a material as they happen. nih.govrsc.orgmdpi.com Unlike ex-situ methods that analyze a sample after an experiment is complete, in-situ and operando techniques provide real-time data from within a functioning device, such as a battery during charging and discharging or a molten salt loop at high temperature. rsc.orgmdpi.comnih.gov
Future research will increasingly apply these advanced techniques to ⁷LiCl systems. For example, operando XRD can track changes in the crystal structure of materials corroding in molten ⁷LiCl, while operando NMR can quantify the movement and state of lithium ions within a battery electrolyte in real-time. researchgate.netenergy.govresearchgate.net These methods provide invaluable insights into reaction mechanisms, degradation pathways, and failure modes that are often impossible to capture with post-mortem analysis. nih.govrsc.org
The development of specialized sample environments and cells that can withstand the harsh conditions of molten salts or the electrochemical cycling of a battery is a key challenge that will be a focus of future methodological advances. nih.govnih.gov The goal is to create multifunctional platforms that allow for the simultaneous application of several in-situ techniques, providing a more comprehensive, dynamic picture of the system's behavior.
| Technique | Real-time Information Gained | Application to ⁷LiCl Systems |
| Operando XRD | Structural evolution, phase transitions. energy.gov | Monitoring corrosion product formation in molten ⁷LiCl environments. |
| Operando NMR | Li-ion dynamics, quantification of metallic vs. ionic Li. researchgate.netresearchgate.net | Tracking Li plating and stripping in a ⁷LiCl-based electrolyte during battery cycling. researchgate.net |
| In-situ Electron Microscopy | Morphological and structural changes at high resolution. nih.gov | Visualizing dendrite formation or electrode degradation in real-time. mdpi.com |
| In-situ Spectroscopy | Changes in chemical bonding and composition. rsc.org | Identifying intermediate species and reaction pathways in ⁷LiCl-involved chemical processes. |
By providing a window into the dynamic processes occurring within ⁷LiCl systems, in-situ and operando studies will be instrumental in accelerating the development and deployment of technologies that rely on this critical material. mdpi.com
Q & A
Q. What are the critical physicochemical properties of ⁷LiCl that influence experimental design in hygroscopic applications?
⁷LiCl’s hygroscopicity, high solubility in polar solvents (water, methanol), and ionic behavior under varying humidity are central to experimental design. For instance, its deliquescence requires controlled humidity environments during storage and handling to prevent unintended water absorption . Solubility curves (e.g., in water at 20°C: ~84 g/100 mL) must be accounted for when preparing saturated solutions for thermal or electrochemical studies . Researchers should calibrate environmental chambers to maintain relative humidity <40% to avoid hydrate formation (LiCl·H₂O) .
Q. What are the standard methods for synthesizing and purifying ⁷LiCl in laboratory settings?
⁷LiCl is typically synthesized via neutralization of lithium hydroxide (LiOH) with hydrochloric acid (HCl):
The solution is evaporated under vacuum to yield anhydrous crystals, followed by recrystallization in ethanol to remove impurities (e.g., Na⁺, K⁺). Purity is verified via flame atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS), targeting ≥99.9% isotopic enrichment for ⁷Li .
Advanced Research Questions
Q. How can hyperfine structure analysis and XRD resolve contradictions in ⁷LiCl’s molecular behavior across studies?
Discrepancies in reported lattice parameters or vibrational modes often arise from isotopic purity (⁷Li vs. natural Li) or hydration states. Hyperfine spectra (e.g., molecular beam electric resonance) can distinguish isotopic effects in ⁷Li³⁵Cl vs. ⁷Li³⁷Cl, resolving bond length variations (e.g., 2.02 Å for ⁷Li³⁵Cl ). XRD analysis (Cu-Kα radiation, λ=1.54 Å) confirms crystal structure purity; for example, a recent study showed LiCl’s cubic phase (Fmm) with a lattice constant of 5.14 Å, contrasting with hydrated forms .
Q. How should researchers design experiments to optimize ⁷LiCl’s role in solar thermal cooling systems?
In solar cooling applications, ⁷LiCl’s absorption efficiency depends on solution concentration (40–50% w/w) and temperature gradients (20–40°C). Experimental setups should integrate mass-heat exchangers to prevent solution dripping into airflows, as demonstrated in Delhi-based studies where ⁷LiCl reduced humidity by 30% while maintaining a coefficient of performance (COP) of 0.7 . Calorimetric titration ensures precise concentration control, while UV-Vis spectroscopy monitors degradation byproducts (e.g., LiOH) under cyclic thermal stress .
Q. What methodologies address inconsistencies in ⁷LiCl concentration data from effluent studies?
Longitudinal studies (e.g., UASB reactor effluents) show ⁷LiCl concentration fluctuations due to microbial Li⁺ uptake or ion-exchange interference. To resolve contradictions:
- Use ion chromatography (IC) with suppressed conductivity detection (DL=0.1 ppm) for accurate quantification .
- Normalize data to control groups (e.g., synthetic wastewater without biomass) to isolate abiotic vs. biotic effects .
- Apply multivariate regression to correlate Li⁺ retention with pH (optimal range: 6.5–7.5) and competing ions (e.g., Na⁺, K⁺) .
Methodological Guidelines
- Handling Hygroscopicity : Store ⁷LiCl in desiccators with P₂O₅, and use gloveboxes (H₂O <10 ppm) for moisture-sensitive reactions .
- Data Validation : Cross-validate concentration measurements using gravimetric analysis and IC to mitigate instrumental drift .
- Ethical Reporting : Adhere to IUPAC guidelines for isotopic labeling and disclose purity grades (e.g., "99.9% ⁷LiCl, Sigma-Aldrich") to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
